molecular formula C21H17N3O6S B2798349 Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate CAS No. 921560-47-6

Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate

Cat. No. B2798349
CAS RN: 921560-47-6
M. Wt: 439.44
InChI Key: HAFRFGQXTGUAEE-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate” is a complex organic compound that contains a thiazole ring and a benzo[d][1,3]dioxole group . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

The synthesis of such compounds often involves Pd-catalyzed arylation . The yield of the synthesis process can be as high as 82% . The synthesis process often involves a simple condensation method .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in Pd-catalyzed C-N cross-coupling . The compound can also undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Krauze et al. (2007) explored alternative products in one-pot reactions involving compounds structurally related to Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate. This research is significant for understanding the chemical reactions and potential by-products of similar compounds (Krauze et al., 2007).

Imaging and Diagnostic Applications

  • Gao et al. (2018) discussed the synthesis of carbon-11-labeled CK1 inhibitors for potential use in PET radiotracers for imaging Alzheimer's disease. This research highlights the application of similar compounds in medical imaging and diagnostics (Gao et al., 2018).

Pharmaceutical Synthesis

  • Ukrainets et al. (2014) developed an effective synthetic method for compounds structurally related to this compound. This research contributes to the pharmaceutical synthesis of analgesic compounds (Ukrainets et al., 2014).

Antimicrobial and Antioxidant Agents

  • Naraboli and Biradar (2017) synthesized compounds containing structural elements similar to the compound . They evaluated these for their antimicrobial and antioxidant activities, suggesting possible applications in these areas (Naraboli & Biradar, 2017).

Anticonvulsant Activity

  • Singh et al. (2022) synthesized 2-aminobenzothiazole derivatives, structurally related to the compound, as potential anticonvulsant agents. This highlights the application in treating seizures (Singh et al., 2022).

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. For instance, they could be evaluated for their anticancer activity against various cancer cell lines . They could also be used in the development of metal–organic frameworks .

Biochemical Analysis

Biochemical Properties

The thiazole ring in Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The benzo[d][1,3]dioxole subunit is also known to bind to metal ions in metal-organic frameworks .

Cellular Effects

. For instance, certain N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have shown potent activities against HeLa and A549 cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, and antimicrobial agents, among others . They can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been reported in the literature. The thermal decomposition behavior of similar compounds has been studied using thermogravimetric analysis .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not yet known. Thiazole derivatives are known to interact with various enzymes and cofactors .

properties

IUPAC Name

methyl 4-[[2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-28-20(27)12-2-5-14(6-3-12)22-18(25)9-15-10-31-21(23-15)24-19(26)13-4-7-16-17(8-13)30-11-29-16/h2-8,10H,9,11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFRFGQXTGUAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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